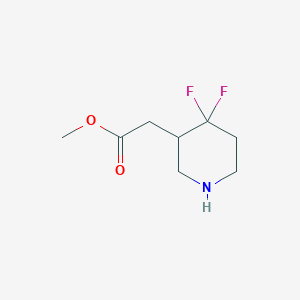

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Description

Properties

Molecular Formula |

C8H13F2NO2 |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

methyl 2-(4,4-difluoropiperidin-3-yl)acetate |

InChI |

InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3 |

InChI Key |

PPCDKINVHZQHJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CNCCC1(F)F |

Origin of Product |

United States |

1. Foundational & Exploratory

Navigating the Synthesis and Application of Novel Fluorinated Scaffolds: A Technical Guide to Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. The 4,4-difluoropiperidine moiety, in particular, represents a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, a compound of significant interest in drug discovery. While a specific CAS number for this exact molecule is not publicly cataloged as of the time of this writing, this guide will detail its structural characteristics, propose a robust synthetic pathway based on established methodologies for analogous structures, and outline its potential applications. We will delve into the critical aspects of its chemical synthesis, characterization, and the rationale behind its design for researchers engaged in the development of next-generation pharmaceuticals.

Introduction: The Strategic Role of Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and membrane permeability. The unique electronic properties of the fluorine atom can modulate the pKa of nearby functional groups and influence conformational preferences, thereby fine-tuning the biological activity of a molecule. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, serves as a versatile template for chemical modification. The geminal difluorination at the 4-position of the piperidine ring introduces a polar, non-basic center that can act as a hydrogen bond acceptor and is resistant to metabolic oxidation, making 4,4-difluoropiperidine derivatives highly sought-after building blocks in medicinal chemistry.[1][2]

Compound Profile: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C8H13F2NO2 | Based on chemical structure |

| Molecular Weight | 193.19 g/mol | Based on chemical structure |

| Hydrogen Bond Donors | 1 (Amine N-H) | Based on chemical structure |

| Hydrogen Bond Acceptors | 4 (2x Fluorine, 2x Oxygen) | Based on chemical structure |

| LogP | ~1.5 | Estimated based on similar structures |

Proposed Synthetic Strategy

The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate can be approached through a multi-step sequence, leveraging established methods for the construction of substituted difluoropiperidines. A plausible and efficient route is outlined below, starting from a commercially available precursor.

Experimental Protocol: Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Step 1: Synthesis of N-Protected 4,4-Difluoropiperidin-3-one

-

Starting Material: Commercially available N-Boc-4-piperidone.

-

Fluorination: The ketone is subjected to electrophilic fluorination using a reagent such as N-Fluorobenzenesulfonimide (NFSI). This reaction is typically carried out in an aprotic solvent like acetonitrile or DMF. The use of a suitable base may be required to facilitate the reaction.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Horner-Wadsworth-Emmons Reaction for the Introduction of the Acetate Moiety

-

Reagent Preparation: A phosphonate reagent, such as trimethyl phosphonoacetate, is deprotonated using a strong base like sodium hydride in an anhydrous solvent (e.g., THF) at 0 °C to generate the corresponding ylide.

-

Reaction with Ketone: The N-protected 4,4-difluoropiperidin-3-one from Step 1 is dissolved in anhydrous THF and added dropwise to the pre-formed ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting product, a protected version of the target molecule, is purified by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

-

Deprotection: The N-Boc protecting group is removed under acidic conditions. A solution of the protected compound in a solvent like dichloromethane or 1,4-dioxane is treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid.

-

Work-up and Isolation: The reaction mixture is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure. The residue can be triturated with diethyl ether to afford the desired product, often as a salt (e.g., hydrochloride or trifluoroacetate).

Diagram 1: Proposed Synthetic Workflow

Caption: A plausible multi-step synthesis of the target compound.

Structural Characterization and Validation

The unambiguous identification of the synthesized Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is paramount. A combination of spectroscopic techniques should be employed for comprehensive characterization.

Table 2: Spectroscopic and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, with characteristic splitting patterns due to fluorine-proton coupling. A singlet for the methyl ester protons. |

| ¹³C NMR | A triplet for the CF2 carbon due to carbon-fluorine coupling. Signals for the other piperidine carbons and the ester carbonyl. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the molecular conformation and proton coupling. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (secondary amine), C=O stretch (ester), and C-F bonds. |

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-difluoropiperidine scaffold is a privileged motif in modern drug discovery, and Methyl 2-(4,4-difluoropiperidin-3-yl)acetate serves as a versatile intermediate for the synthesis of more complex molecules.

-

Bioisosteric Replacement: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating receptor interactions.

-

Scaffold for Library Synthesis: The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Introduction of a Key Pharmacophoric Element: The acetate side chain can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a crucial interaction point (e.g., hydrogen bonding or salt bridge formation) with biological targets.

Diagram 2: Potential Applications in Drug Discovery

Caption: The role of the title compound as a key building block in drug discovery.

Conclusion

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate represents a novel and valuable building block for the synthesis of innovative drug candidates. While its specific CAS number is yet to be assigned, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and a thorough understanding of the role of fluorination in medicinal chemistry, researchers can effectively utilize this compound to accelerate their drug discovery programs. The insights and protocols detailed herein are intended to empower scientists to explore the chemical space around this promising scaffold and unlock its therapeutic potential.

References

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3748. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Comprehensive Technical Guide: Characterization and Utility of C8H13F2NO2

Focus Entity: tert-Butyl 3,3-difluoroazetidine-1-carboxylate[1]

Executive Summary

In the realm of high-precision medicinal chemistry, the molecular formula C8H13F2NO2 most prominently represents 1-Boc-3,3-difluoroazetidine (CAS: 1255666-59-1).[1] This compound is a critical fluorinated building block used to modulate the physicochemical properties of drug candidates.

The strategic incorporation of the gem-difluoroazetidine motif serves two primary functions in lead optimization:

-

Bioisosterism: It acts as a metabolically stable surrogate for proline or piperidine rings.

-

Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the amine (upon deprotection), reducing hERG liability and improving membrane permeability.

This guide provides a rigorous technical analysis of the molecule's weight, structural elucidation, synthetic pathways, and application in pharmaceutical development.

Part 1: Physicochemical Characterization

The accurate determination of molecular weight and formula is the first step in validating the identity of a synthesized intermediate.

1.1 Quantitative Data Profile

| Parameter | Value | Technical Note |

| Molecular Formula | C8H13F2NO2 | Confirmed by HRMS |

| Molecular Weight (Average) | 193.19 g/mol | Used for stoichiometry calculations |

| Monoisotopic Mass | 193.0914 Da | Required for Mass Spectrometry (M+) |

| CAS Number | 1255666-59-1 | Unique Identifier |

| Physical State | Liquid / Low-melting Solid | Density ≈ 1.18 g/cm³ |

| Boiling Point | ~204°C (Predicted) | At 760 mmHg |

1.2 Isotopic Distribution Logic

For high-resolution mass spectrometry (HRMS), understanding the isotopic pattern is crucial for eliminating false positives.

-

Carbon (¹³C): With 8 carbons, the probability of finding one ¹³C atom is approx.

. Expect an M+1 peak at ~8-9% intensity of the base peak. -

Fluorine (¹⁹F): Fluorine is monoisotopic. It does not contribute to the M+1 or M+2 pattern, simplifying the spectrum compared to chlorinated or brominated analogs.

Part 2: Structural Elucidation & Analytical Logic

To scientifically validate C8H13F2NO2 as 1-Boc-3,3-difluoroazetidine, a multi-modal analytical approach is required.

2.1 Analytical Workflow

The following diagram illustrates the decision matrix for confirming the structure, prioritizing non-destructive methods (NMR) before destructive ones (MS).

Figure 1: Analytical decision matrix for structural validation.

2.2 Spectroscopic Signatures

-

¹H NMR (Chloroform-d):

- 1.44 ppm (s, 9H): Characteristic tert-butyl (Boc) group.

-

4.20–4.30 ppm (t, 4H): The methylene protons of the azetidine ring. The triplet splitting arises from coupling with the adjacent fluorine atoms (

-

¹⁹F NMR:

- -100.0 ppm (approx): A strong singlet or quintet (depending on decoupling) confirming the gem-difluoro motif. The absence of splitting confirms equivalence of the fluorines due to ring symmetry.

Part 3: Synthetic Protocols

Two primary pathways exist for accessing this molecule. Method A is preferred for laboratory-scale synthesis due to the availability of the ketone precursor.

3.1 Method A: Deoxofluorination of N-Boc-3-azetidinone

This method utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert the ketone directly to the gem-difluoro moiety.

Reagents:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (Precursor)

-

DAST (Fluorinating agent)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool to 0°C.

-

Addition: Dropwise add DAST (1.5 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the pure C8H13F2NO2 product.

3.2 Method B: Boc-Protection of 3,3-Difluoroazetidine HCl

Used when the fluorinated core is purchased as a salt.

Protocol:

-

Suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in DCM.

-

Add Triethylamine (2.5 eq) to neutralize the salt.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at RT for 4 hours. Wash with water and brine to isolate the product.

Figure 2: Synthetic pathways for the preparation of C8H13F2NO2.

Part 4: Applications in Drug Discovery

The C8H13F2NO2 scaffold is rarely the final drug; it is a building block . Its value lies in its ability to be deprotected (removing the Boc group) to yield the free amine, which is then coupled to larger pharmacophores.

4.1 The Gem-Difluoro Effect

Replacing a methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group profoundly alters the molecule:

-

Lipophilicity: The C-F bond is highly polar but non-polarizable, often increasing overall lipophilicity (logP) and improving blood-brain barrier penetration.

-

Conformational Lock: The gauche effect of the fluorine atoms can lock the azetidine ring into specific conformations, potentially increasing binding affinity to target receptors (e.g., Melanocortin-4 receptors).

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), blocking oxidative metabolism at the 3-position.

4.2 Case Study Reference

Research into Melanocortin-4 Receptor (MC4R) agonists for the treatment of obesity has utilized acylated piperidine and azetidine derivatives. The 3,3-difluoroazetidine moiety is often employed to reduce the basicity of the nitrogen, thereby reducing off-target effects (such as hERG inhibition) while maintaining potency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1255666-59-1, tert-Butyl 3,3-difluoroazetidine-1-carboxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester. Retrieved from [Link]

- Google Patents.Acylated piperidine derivatives as melanocortin-4 receptor agonists (EP1773338B1).

Sources

Technical Guide: pKa Modulation in 3-Substituted 4,4-Difluoropiperidines

Executive Summary

The "Fluorine Cliff" in Medicinal Chemistry The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern lead optimization.[1] While the 4,4-difluoropiperidine (4,4-DFP) scaffold is widely utilized to block metabolic soft spots and lower lipophilicity (LogD), its impact on basicity is often underestimated.

This guide analyzes the pKa shifts inherent to the 4,4-DFP core and delineates how substituents at the C3 position further modulate physicochemical properties. For the drug developer, understanding these shifts is critical for tuning solubility, hERG avoidance, and membrane permeability.

Part 1: The Mechanistic Foundation

The Inductive Withdrawal ( )

The pKa of a cyclic amine is dictated by the availability of the nitrogen lone pair to accept a proton. In unsubstituted piperidine (pKa

Introduction of a gem-difluoro group at C4 creates a strong electron-withdrawing effect through the

-

Result: The conjugate acid (

) is destabilized relative to the free base, lowering the pKa significantly (typically by 2.5–3.0 log units).

The C3-Substituent Modulation

Adding a substituent at C3 introduces a complex interplay of Steric and Electronic vectors:

-

Electronic (Field/Inductive): A C3 substituent is only two bonds away from the nitrogen. Electron-withdrawing groups (EWGs) here will drastically lower pKa further. Electron-donating groups (EDGs) like methyls may offer a slight restorative effect or neutral shift.

-

Conformational (The Gauche Effect): The 4,4-difluoro motif locks the piperidine ring into specific twist-boat or chair conformations to minimize 1,3-diaxial interactions. A C3-substituent forces the ring into a specific pucker, altering the vector of the nitrogen lone pair and its solvation shell.

Part 2: Quantitative Data & Comparative Analysis

The following data aggregates experimental values from ChEMBL/PubChem and theoretical predictions based on Hammett-style additivity principles.

Table 1: pKa Comparative Landscape

| Scaffold Structure | Substituent (C3) | pKa (Exp/Pred) | Physicochemical Impact | |

| Piperidine | H | 11.2 (Exp) | 0.0 | High basicity; potential phospholipidosis risk. |

| 4,4-Difluoropiperidine | H | 8.2 – 8.5 (Exp) | -2.8 | Ideal range for oral bioavailability; reduced hERG risk. |

| 3,3-Difluoropiperidine | H | 7.4 (Exp) | -3.8 | Fluorine proximity to N lowers pKa drastically. |

| 3-Methyl-4,4-DFP | -CH | 8.4 – 8.7 (Pred) | -2.6 | Methyl (+I effect) slightly counters the fluorine pull. |

| 3-Fluoro-4,4-DFP | -F (Fluoro) | 6.8 – 7.1 (Pred) | -4.2 | Additive EWG effect; likely too weakly basic for lysosomal trapping. |

| 3-Methoxy-4,4-DFP | -OCH | 7.2 – 7.5 (Pred) | -3.8 | Strong EWG effect (-I) dominates over resonance (+R). |

Note: "Pred" values are estimated based on substituent constants (

Part 3: Experimental Protocols

To validate these values in your specific series, rely on the following self-validating workflows.

Potentiometric Titration (The Gold Standard)

Objective: Determine thermodynamic pKa with high precision (

-

Preparation: Dissolve 3-5 mg of the 3-sub-4,4-DFP hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).

-

Calibration: Calibrate the glass electrode using a three-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

-

Titrant: Use carbonate-free 0.1 M KOH.

-

Execution: Perform a "Blank" titration (solvent only) followed by the sample titration.

-

Data Processing: Use the Bjerrum difference plot method. The point where

(average number of protons bound) corresponds to the pKa.-

Self-Validation: If the titration curve shows hysteresis (difference between forward and backward titration), the sample may be aggregating or decomposing.

-

F-NMR pH Titration (The Solubility Solver)

Objective: Measure pKa when compound solubility is low or sample quantity is limited (<1 mg).

-

Buffer Series: Prepare 10 NMR tubes with phosphate/citrate buffers ranging from pH 4 to pH 10.

-

Spike: Add 50

L of compound stock (in DMSO-d6) to each tube. -

Internal Standard: Add trifluoroacetic acid (TFA) in a capillary insert (external lock/ref) to avoid chemical interaction.

-

Measurement: Record

F-NMR shifts. The chemical shift of the C4-fluorines will drift as the N1-amine protonates/deprotonates due to the through-space field effect. -

Plot: Plot

(

Part 4: Visualization of Workflows

Diagram 1: The pKa Determination Decision Tree

This logic flow guides the selection of the correct experimental method based on your compound's properties.

Caption: Decision matrix for selecting the optimal pKa determination method based on compound solubility profiles.

Diagram 2: Mechanistic Impact of Fluorine Substitution

This diagram illustrates the electronic vectors reducing the basicity.

Caption: Vector map showing how C4-fluorine withdrawal and C3-substituent proximity converge to modulate Nitrogen basicity.

Part 5: Computational Prediction Strategy (DFT)

When synthesis is not yet complete, use this Density Functional Theory (DFT) workflow to predict pKa values with high accuracy (

-

Conformational Search: Generate conformers for both the neutral amine (

) and the protonated cation ( -

Optimization: Optimize geometries using B3LYP/6-31+G(d,p) in the gas phase.

-

Solvation Energy: Perform single-point energy calculations using a solvation model (SMD or PCM) with water as the solvent.

-

Thermodynamic Cycle: Calculate the Gibbs free energy of deprotonation (

). -

Equation:

.-

Note: The constant

must be calibrated using a training set of piperidine and 4,4-difluoropiperidine (experimental pKa 8.5).

-

References

-

PubChem. (2025).[2][3][4][5] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

-

ChEMBL Database. (2025).[3] Target and Bioactivity Data for 4,4-Difluoropiperidine. EMBL-EBI. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for fluorine inductive effects). [Link]

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Methodology for pKa prediction in piperidines). [Link]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N | CID 168432911 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate from 4-Piperidone

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, a valuable building block in medicinal chemistry, starting from commercially available 4-piperidone. The described synthetic route encompasses four key transformations: N-protection of the piperidone nitrogen, geminal difluorination of the ketone, α-alkylation to introduce the acetate side chain, and final deprotection. This document is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying scientific rationale, expert insights, and critical safety considerations for each step.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous approved drugs.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, fluorinated piperidines are highly sought-after motifs in modern drug discovery.[3][4][5] The target molecule, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate, incorporates a gem-difluoro group adjacent to a functionalized side chain, making it a versatile intermediate for the synthesis of novel therapeutics, including potent enzyme inhibitors and receptor antagonists.[6][7] This guide details a reliable and scalable pathway to access this important compound.

Overall Synthetic Pathway

The synthesis is a four-step sequence designed for efficiency and scalability. The workflow begins with the protection of the secondary amine of 4-piperidone, followed by the critical difluorination step. The key C-C bond formation is then achieved via a regioselective alkylation, and the sequence is completed by the removal of the protecting group.

Figure 1: Overall synthetic workflow from 4-Piperidone to the target compound.

Part 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (2)

Principle and Rationale

The initial step involves the protection of the secondary amine of 4-piperidone (often supplied as a hydrochloride salt) with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: 1) it prevents the acidic N-H proton from interfering with the basic conditions in the subsequent alkylation step, and 2) it prevents unwanted side reactions involving the nitrogen atom, such as N-alkylation. The Boc group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq).

-

Suspend the starting material in dichloromethane (DCM, approx. 0.2 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (Et₃N, 2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base for the protection reaction.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM.

-

Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a mixture of hexanes and ethyl acetate.

Data Summary: Reagent Table

| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Sample Mass/Vol |

| 4-Piperidone HCl | 135.61 | 1.0 | 0.10 | 13.56 g |

| Triethylamine | 101.19 | 2.2 | 0.22 | 30.6 mL |

| Boc₂O | 218.25 | 1.1 | 0.11 | 24.01 g |

| Dichloromethane | - | - | - | 500 mL |

Part 2: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate (3)

Principle and Rationale

This step achieves the key transformation of the carbonyl group into a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination reaction. The reaction proceeds via the formation of a fluoro-sulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide.

Trustworthiness Note: DAST is a highly effective reagent but is thermally unstable and can decompose violently. It is also highly toxic and moisture-sensitive. Extreme caution is required. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, must be worn. For larger-scale syntheses, safer alternatives like Deoxo-Fluor® or Fluolead™ should be considered. A patent describes a similar difluorination using trifluoro sulfenyl morpholine, highlighting the feasibility of this transformation.[8]

Experimental Protocol

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-4-piperidone (2) (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice-salt bath.

-

Add DAST (1.5 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and very slowly and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂, SO₂) will occur.

-

Once the gas evolution has ceased, transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure difluorinated product as a colorless oil or low-melting solid.

Data Summary: Reagent Table

| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Sample Mass/Vol |

| N-Boc-4-piperidone (2) | 199.25 | 1.0 | 0.10 | 19.93 g |

| DAST | 161.20 | 1.5 | 0.15 | 19.2 mL |

| Anhydrous DCM | - | - | - | 500 mL |

Part 3: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (4)

Principle and Rationale

This step constitutes the crucial C-C bond formation. The electron-withdrawing nature of the two fluorine atoms at the C4 position increases the acidity of the adjacent C3 protons. This allows for regioselective deprotonation at C3 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then trapped by an electrophile, methyl bromoacetate, to install the desired acetate side chain. The reaction must be conducted at a low temperature (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.

Figure 2: Conceptual diagram of the C3 alkylation reaction.

Experimental Protocol

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar and a low-temperature thermometer.

-

Add anhydrous tetrahydrofuran (THF, approx. 0.2 M relative to the substrate) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Prepare LDA in situ or use a commercial solution. To prepare in situ: in a separate flame-dried flask, add diisopropylamine (1.2 eq) to anhydrous THF and cool to 0 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes. Then cool this LDA solution to -78 °C.

-

To the main reaction flask, add a solution of N-Boc-4,4-difluoropiperidine (3) (1.0 eq) in anhydrous THF dropwise.

-

Add the pre-cooled LDA solution (1.1 eq) dropwise to the substrate solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the anion.

-

Add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise.

-

Continue stirring the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Add water and transfer to a separatory funnel.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

Data Summary: Reagent Table

| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Sample Mass/Vol |

| N-Boc-4,4-difluoropiperidine (3) | 221.26 | 1.0 | 0.05 | 11.06 g |

| LDA (2.0 M solution) | - | 1.1 | 0.055 | 27.5 mL |

| Methyl Bromoacetate | 152.97 | 1.2 | 0.06 | 5.9 mL |

| Anhydrous THF | - | - | - | 250 mL |

Part 4: Synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (5)

Principle and Rationale

The final step is the removal of the Boc protecting group to liberate the free secondary amine. This is readily achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and allows for a clean workup. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation (which is scavenged by the solvent or TFA) and carbon dioxide.

Experimental Protocol

-

Dissolve the protected intermediate (4) (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (5). The product can be further purified by distillation under reduced pressure or by chromatography if necessary.

Data Summary: Reagent Table

| Reagent | MW ( g/mol ) | Amount (eq) | Moles | Sample Mass/Vol |

| Compound (4) | 293.31 | 1.0 | 0.05 | 14.67 g |

| Trifluoroacetic Acid | 114.02 | 10 | 0.50 | 37.0 mL |

| Dichloromethane | - | - | - | 500 mL |

References

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.PMC.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- 4,4-Difluoropiperidine - Introduction.ChemBK.

- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.

- Formation of a 4,4-difluoropiperidine-linked steroidal derivative.

- The formation of all-cis-(multi)

-

Reformatsky reaction. Wikipedia.[Link]

- Synthesis of fluorine‐containing orthogonally protected piperidine β‐amino esters (±)‐12 and (±)‐14.

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

-

New synthesis method for fluorinated piperidines. Analytik NEWS.[Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily.[Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate.[Link]

- 4,4-difluoro-piperidine-compounds.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. analytik.news [analytik.news]

- 4. sciencedaily.com [sciencedaily.com]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 8. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: Strategic N-Protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Abstract

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a valuable building block in medicinal chemistry, with its fluorinated piperidine scaffold offering unique physicochemical properties. The secondary amine within this structure presents both a key reactive site for further functionalization and a potential point of unwanted side reactions. Therefore, the strategic selection and implementation of a nitrogen-protecting group are paramount for its successful manipulation in multi-step syntheses. This application note provides a comprehensive guide to the most effective N-protection strategies for this substrate, detailing experimental protocols for the installation and removal of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The rationale behind the choice of each protecting group, considering the electronic effects of the gem-difluoro and acetate moieties, is discussed in depth.

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, pKa, and lipophilicity.[1][2] The 4,4-difluoropiperidine motif, in particular, has garnered significant interest due to its ability to influence the conformational preferences of the piperidine ring.[1][3] Methyl 2-(4,4-difluoropiperidin-3-yl)acetate serves as a versatile intermediate for the synthesis of complex bioactive molecules.[4][5] However, the nucleophilic secondary amine requires temporary masking to enable selective reactions at other positions of the molecule. This process, known as N-protection, involves the introduction of a protecting group that is stable under a given set of reaction conditions but can be cleanly removed later in the synthetic sequence.[6] The choice of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the compatibility with other functional groups present in the molecule and the conditions required for subsequent transformations.[7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of common N-protection strategies applicable to Methyl 2-(4,4-difluoropiperidin-3-yl)acetate. We will explore the practical application of three widely used protecting groups: Boc, Cbz, and Fmoc, each offering a distinct set of protection and deprotection conditions.[9]

Selecting the Optimal N-Protecting Group: A Strategic Decision

The presence of the gem-difluoro group at the 4-position and the methyl acetate side chain at the 3-position of the piperidine ring influences the reactivity of the secondary amine. These electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions for protection. Furthermore, the stability of the protecting group and the integrity of the rest of the molecule during deprotection are crucial considerations. The concept of "orthogonal protection," where one protecting group can be removed selectively in the presence of others, is a key principle in complex organic synthesis.[6][7]

Below is a decision-making framework to aid in the selection of the most suitable protecting group for your specific synthetic route.

Caption: Decision tree for selecting an N-protecting group.

N-Protection Protocols

This section provides detailed, step-by-step protocols for the N-protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate using Boc, Cbz, and Fmoc protecting groups.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[10][11]

Reaction Scheme:

Caption: Boc protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

-

To a solution of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (Et3N, 1.5 eq.).

-

Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq.) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[10][12][13]

N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, valued for its stability to both acidic and basic conditions.[14][15] It is readily removed by catalytic hydrogenolysis.[16]

Reaction Scheme:

Caption: Cbz protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

-

Dissolve Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1, 10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO3, 2.0 eq.).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz protected compound.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).[14] Acid-mediated deprotection is also possible under certain conditions.[15][17]

N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis and for substrates that are sensitive to acidic or reductive conditions.[18][19] It is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[20][21][22]

Reaction Scheme:

Caption: Fmoc protection of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate.

Protocol:

-

Dissolve Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (1.0 eq.) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL/mmol).

-

Add sodium bicarbonate (NaHCO3, 2.0 eq.) to the solution.

-

Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq.) in acetonitrile to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-Fmoc protected compound.

Deprotection: The Fmoc group is cleaved using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[18][20][23]

Comparative Summary of N-Protection Strategies

| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |

| Boc | (Boc)2O, base (e.g., Et3N, NaHCO3), organic solvent | Strong acid (e.g., TFA, HCl) | Stable to a wide range of reagents; orthogonal to Cbz and Fmoc. | Sensitive to acidic conditions. |

| Cbz | Cbz-Cl, base (e.g., NaHCO3), aqueous/organic solvent | Catalytic hydrogenolysis (e.g., H2, Pd/C) or strong acid | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |

| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO3), aqueous/organic solvent | Base (e.g., 20% piperidine in DMF) | Stable to acidic and reductive conditions; orthogonal to Boc and Cbz. | Sensitive to basic conditions. |

Conclusion

The successful synthesis of complex molecules derived from Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hinges on the judicious selection and application of an N-protecting group. This guide provides a detailed examination of three of the most versatile and widely used protecting groups: Boc, Cbz, and Fmoc. By understanding the specific advantages and limitations of each, and by following the detailed protocols provided, researchers can confidently navigate the synthetic challenges associated with this valuable fluorinated building block. The principles of orthogonal protection should always be at the forefront of synthetic planning to ensure efficient and high-yielding routes to novel chemical entities.

References

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (URL: )

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: )

- Protocol for the Deprotection of the Benzyl Carbam

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: )

- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters - ACS Public

-

Protecting group - Wikipedia. (URL: [Link])

- Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (URL: )

-

Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (URL: )

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (URL: [Link])

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (URL: [Link])

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (URL: [Link])

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

- Methods for Removing the Fmoc Group. (URL: )

-

N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. (URL: [Link])

-

How to Boc protect secondary amine on solid phase - ResearchGate. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. (URL: [Link])

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (URL: [Link])

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

-

Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate. (URL: [Link])

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

-

Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. (URL: [Link])

-

New synthesis method for fluorinated piperidines - Analytik NEWS. (URL: [Link])

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. (URL: )

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. (URL: [Link])

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P

-

4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem - NIH. (URL: [Link])

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: [Link])

-

Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF - ResearchGate. (URL: [Link])

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)

-

4,4-Difluoropiperidine - ChemBK. (URL: [Link])

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tdcommons.org [tdcommons.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. total-synthesis.com [total-synthesis.com]

- 21. researchgate.net [researchgate.net]

- 22. renyi.hu [renyi.hu]

- 23. peptide.com [peptide.com]

Reductive amination using Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Application Note: Strategic Reductive Amination of Fluorinated Piperidine Scaffolds

Executive Summary

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a high-value building block in modern medicinal chemistry.[1] The gem-difluoro motif at the C4 position serves as a lipophilic bioisostere for carbonyl or sulfonyl groups, modulating metabolic stability and pKa. However, this structural advantage introduces a synthetic challenge: the electron-withdrawing inductive effect (

This application note details two optimized protocols for coupling this specific amine with aldehydes and ketones. Method A utilizes Sodium Triacetoxyborohydride (STAB) for standard aldehydes, while Method B employs Titanium(IV) isopropoxide (

Mechanistic Insight: The "Fluorine Effect"

To successfully utilize this scaffold, one must understand how the fluorine substitution alters the reaction kinetics compared to a standard piperidine.

-

Reduced Nucleophilicity: The electronegative fluorines at C4 pull electron density through the

-framework. While a typical piperidine has a pKa -

Ester Sensitivity: The C3-methyl acetate side chain is susceptible to hydrolysis under strong aqueous basic conditions or reduction by non-selective hydrides (e.g.,

). Protocols must be strictly chemoselective.

Protocol A: The Standard Method (STAB)

Applicability: Unhindered aldehydes and reactive ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[2] Solvent: 1,2-Dichloroethane (DCE) or THF.

Reagents & Preparation

-

Amine: Methyl 2-(4,4-difluoropiperidin-3-yl)acetate (often supplied as HCl salt).[1]

-

Base: Triethylamine (TEA) or DIPEA (Required if amine is a salt).

-

Acid Catalyst: Acetic Acid (AcOH).

-

Hydride: Sodium Triacetoxyborohydride (STAB).[2]

Step-by-Step Procedure

-

Free-Basing (In-situ):

-

Dissolve the amine hydrochloride (1.0 equiv) in anhydrous DCE (

concentration). -

Add TEA (1.05 equiv) and stir for 15 minutes at room temperature to liberate the free amine.

-

-

Imine Formation:

-

Add the aldehyde (1.0–1.2 equiv).

-

Critical Step: Add Acetic Acid (1.0–2.0 equiv). The acid is vital to protonate the intermediate carbinolamine, facilitating water loss to form the iminium ion, which is the species reduced by STAB.

-

Stir for 30–60 minutes.

-

-

Reduction:

-

Add STAB (1.5–2.0 equiv) in a single portion.

-

Stir at room temperature under nitrogen. Monitor by LCMS.

-

Timeframe: Standard aldehydes react in 2–4 hours; ketones may require 12–24 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Note: Due to the lower pKa (

), the product is easily extracted into organic solvent at pH 8–9. Avoid highly basic washes (

-

Protocol B: The Lewis Acid Method (Titanium)

Applicability: Ketones, electron-rich aldehydes, or when Method A fails to reach full conversion.[1]

Mechanism:

Step-by-Step Procedure

-

Complexation:

-

Combine the amine (free base preferred; if salt, add 1 equiv TEA) and the ketone (1.0–1.2 equiv) in neat

(2.0 equiv) or in minimal dry THF. -

Caution:

is moisture sensitive. Use a sealed vessel.

-

-

Incubation:

-

Stir at room temperature for 6–12 hours. For difficult substrates, heat to

. -

Checkpoint: Monitor by NMR or LCMS for the disappearance of the starting amine.

-

-

Reduction:

-

Dilute the viscous mixture with absolute ethanol or dry THF (to

). -

Add

(Sodium Borohydride) (1.5 equiv) carefully (exothermic). -

Stir for 2–4 hours at room temperature.

-

-

Workup (The "Titanium Crash"):

-

Quench by adding water (

per mmol Ti).[3] A white precipitate ( -

Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

-

Concentrate the filtrate and purify.

-

Experimental Visualization

Workflow Diagram: Decision Logic & Mechanism

Caption: Decision matrix for selecting between STAB (Method A) and Titanium-mediated (Method B) protocols based on electrophile reactivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Low nucleophilicity of fluorinated amine.[1] | Switch to Method B ( |

| Ester Hydrolysis | Aqueous workup pH > 12 or prolonged exposure to base. | Keep workup pH between 8.5–9.5. Use saturated |

| Transesterification | Use of MeOH as solvent with | Use Ethanol or THF during the reduction step if the methyl ester is labile. |

| Sticky Precipitate (Method B) | Titanium salts not fully hydrolyzed. | Use the "Celite filtration" method. Add water, stir until white powder forms, then filter. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849-3862.[4]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no.[6] 8, 1990, pp. 2552–2554.[6]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Synlett, 1995.

-

PubChem Compound Summary. "4,4-Difluoropiperidine."[7][8] National Center for Biotechnology Information. Accessed Feb 2026.[9]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]

- 8. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: 4,4-Difluoropiperidine Scaffolds in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the strategic application of 4,4-difluoropiperidine (4,4-DFP) derivatives in Fragment-Based Drug Discovery (FBDD). While piperidine is a ubiquitous pharmacophore, its high basicity (

The Physicochemical Rationale: Why 4,4-Difluoropiperidine?

In FBDD, the quality of the initial fragment library dictates success. 4,4-DFP is considered a "privileged" scaffold because it addresses three common failure modes in early drug discovery:

-

Basicity Modulation: The electron-withdrawing nature of the two fluorine atoms at the C4 position reduces the electron density on the nitrogen lone pair via induction. This lowers the

by 2–3 log units compared to the parent piperidine, bringing it into the optimal range for physiological permeability and reducing lysosomal trapping. -

Metabolic Blocking: The C4 position of piperidine is prone to oxidative metabolism (hydroxylation) by CYP450 isoforms. Fluorine substitution blocks this site, significantly extending metabolic half-life (

). -

Lipophilicity & Conformation: Unlike other polar groups, the

group increases lipophilicity moderately while altering the ring conformation due to the dipole-dipole interactions, potentially accessing novel binding vectors.

Table 1: Comparative Physicochemical Profile

| Property | Piperidine (Parent) | 4,4-Difluoropiperidine | Impact on Drug Design |

| ~11.2 | 8.2 – 8.8 | Improved membrane permeability; reduced hERG liability. | |

| LogP | 0.84 | ~0.8 – 1.1 | Maintains lipophilic contacts without excessive hydrophobicity. |

| Metabolic Liability | High (C4-oxidation) | Low | Blocks CYP-mediated hydroxylation at the 4-position. |

| NMR Active Nucleus | 1H (Crowded) | 19F (Distinct) | Enables high-throughput cocktail screening (no background). |

Application: 19F NMR Fragment Screening

The most powerful application of 4,4-DFP derivatives is in Ligand-Observed 19F NMR Screening . Because biological systems lack endogenous fluorine, 4,4-DFP fragments serve as built-in "spy" molecules.

Workflow Visualization

The following diagram outlines the decision logic and workflow for screening 4,4-DFP libraries.

Figure 1: 19F NMR Screening Workflow for Fluorinated Fragments. This process leverages the sensitivity of the fluorine nucleus to detect binding events via relaxation editing.

Protocol 1: 19F NMR Screening (T2-Relaxation Filter)

This protocol uses the Transverse Relaxation (T2) filter (CPMG sequence) to distinguish binders from non-binders. Small molecules (fragments) tumble fast (long T2, sharp signals), while protein-bound fragments tumble slowly (short T2, broad/disappearing signals).

Reagents & Equipment:

-

Instrument: 600 MHz NMR (min) with 19F-capable probe (e.g., QCI-F cryoprobe).

-

Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

.[1] -

Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (50 µM) for chemical shift referencing.

Step-by-Step Methodology:

-

Cocktail Assembly:

-

Group 4,4-DFP fragments into cocktails of 12–20 compounds.

-

Ensure no chemical shift overlap (typically easy as 19F shift dispersion is >200 ppm).

-

Concentration: 50 µM per fragment.

-

-

Sample Preparation:

-

Control Tube: 50 µM Fragment Cocktail + Buffer + 10%

. -

Experiment Tube: 50 µM Fragment Cocktail + Target Protein (10–20 µM) + Buffer.

-

Note: Keep DMSO < 2% to prevent protein denaturation.

-

-

Pulse Sequence (CPMG):

-

Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter out protein background and bound-ligand signals.

-

Relaxation Delay (d1): 2–3 seconds.

-

Total Echo Time (

): 80–160 ms (Adjust based on protein size; larger proteins require shorter echo times). -

Acquisition Time: ~1.0 s.

-

Scans: 64–128 (approx. 10 mins per sample).

-

-

Data Analysis:

-

Overlay the spectra of Control vs. Experiment .

-

Hit Criteria: A reduction in peak intensity (line broadening) of >30% in the presence of protein indicates binding.

-

Self-Validation: If all peaks disappear, check for protein precipitation or aggregation. If no peaks change, ensure protein is active (use a positive control).

-

Hit-to-Lead Optimization: The Metabolic Switch

Once a hit is identified, the 4,4-DFP scaffold provides a robust starting point for elaboration. A common issue in lead optimization is "metabolic hotspots."

Protocol 2: Strategic Substitution (The "Fluorine Walk")

If a lead compound containing a standard piperidine ring shows high clearance in liver microsomes (HLM), replace the piperidine with 4,4-difluoropiperidine.

Synthesis Protocol (Amide Coupling):

-

Objective: Couple 4,4-difluoropiperidine (amine) to a carboxylic acid core (fragment hit).

-

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Activation: Dissolve the carboxylic acid fragment (1.0 eq) in dry DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 min at RT.

-

Addition: Add 4,4-difluoropiperidine HCl (1.1 eq).

-

Critical Step: The HCl salt requires the excess base (DIPEA) to liberate the free amine.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Purification: Flash chromatography. 4,4-DFP derivatives are less polar than parent piperidines; adjust gradient accordingly (e.g., 0-50% EtOAc/Hex).

Validation of Metabolic Stability:

-

Incubate the new analog in Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, and 60 mins.

-

Analyze by LC-MS/MS.

-

Success Metric: An increase in intrinsic clearance (

) stability by >2-fold compared to the non-fluorinated parent.

Troubleshooting & Expert Insights

-

Solubility Issues: 4,4-DFP is more lipophilic than piperidine. If fragments precipitate in the NMR buffer, lower the concentration to 20 µM or increase DMSO to 5% (if protein tolerates).

-

NMR Artifacts: The gem-difluoro group can exhibit complex splitting patterns in 1H NMR (AB patterns) due to ring flipping conformers. In 19F NMR , however, they typically appear as a singlet or a simplified triplet (if proton-coupled), making analysis straightforward. Always run 19F{1H} (proton-decoupled) spectra for screening to collapse multiplets into singlets for maximum sensitivity.

-

Commercial Availability: 4,4-difluoropiperidine HCl is widely available (CAS: 144230-52-4). Avoid synthesizing it from 4-piperidone using DAST unless necessary, as the reaction can be violent and low-yielding on scale.

References

-

Physicochemical Properties & pKa Modulation

-

19F NMR Fragment Screening

-

Metabolic Stability (CYP450 Blocking)

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Note: specific reference to blocking metabolic soft spots with fluorine.

-

-

Synthesis & Reagents

Sources

- 1. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]

- 2. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for alkylating secondary fluorinated amines

Overcoming Nucleophilic Deactivation in Medicinal Chemistry

Executive Summary & Chemical Context

The introduction of fluorine into amine scaffolds—specifically

The strong electron-withdrawing nature of fluorine (inductive effect,

This guide details two optimized pathways to force alkylation on these deactivated systems while preserving the integrity of the fluorinated motif.

Decision Matrix: Pathway Selection

The choice of method depends heavily on the electrophile and the stability of the fluorinated substrate.

Figure 1: Strategic decision tree for alkylating deactivated fluorinated amines.

Mechanistic Challenges

Before attempting synthesis, researchers must understand the two primary failure modes:

-

Stalled Imine Formation (Reductive Route): In reductive amination, the initial attack of the amine on the carbonyl is the rate-determining step for deactivated amines. Standard conditions (AcOH/NaBH(OAc)3) often fail because the equilibrium favors the starting materials. Solution: Use a Lewis Acid dehydrating agent.

-

HF Elimination (Direct Alkylation): If the fluoroalkyl group has

-hydrogens (e.g.,

Protocol A: Titanium-Mediated Reductive Amination

Best for: Coupling secondary fluorinated amines with aldehydes or ketones. Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent: it activates the carbonyl oxygen (Lewis acid) and irreversibly scavenges water to drive the unfavorable equilibrium toward the imine/enamine intermediate.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Fluorinated Amine | 1.0 equiv | Nucleophile (limiting reagent) |

| Aldehyde/Ketone | 1.2 - 1.5 equiv | Electrophile |

| Ti(OiPr)4 | 1.5 - 2.0 equiv | Lewis Acid / Water Scavenger |

| NaBH4 | 2.0 equiv | Reducing Agent (added in Step 2) |

| Solvent | THF or DCM | Anhydrous (0.2 - 0.5 M) |

Step-by-Step Protocol

-

Complexation (The "Push"):

-

In a flame-dried vial under Argon, dissolve the secondary fluorinated amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous THF.

-

Add Titanium(IV) isopropoxide (1.5 equiv) neat via syringe.

-

Critical Step: Stir at ambient temperature for 6–12 hours. For extremely hindered/deactivated amines (e.g., bis-CF3 groups), heat to 40–50°C.

-

Checkpoint: Monitor by UPLC/MS. You generally will NOT see the imine mass clearly due to hydrolysis on the column, but you should see the disappearance of the starting amine.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Carefully add NaBH4 (2.0 equiv) (Note: NaBH3CN is less effective here as the Ti-complex requires a stronger hydride source like NaBH4).

-

Add 1-2 mL of MeOH to solubilize the borohydride if using DCM; if using THF, add the borohydride as a solid or suspension.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Quench (The "Titanium Emulsion" Fix):

-

Warning: Quenching Ti reactions with water creates a sticky white emulsion that is impossible to filter.

-

Method: Add 10% NaOH or Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

-

Filter through a Celite pad if solids persist. Extract with EtOAc.

-

Protocol B: Base-Mediated Direct Alkylation ( )

Best for: Primary alkyl halides (iodides/bromides) where reductive amination is impossible. Risk: High risk of HF elimination if heating is uncontrolled.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Fluorinated Amine | 1.0 equiv | Nucleophile |

| Alkyl Halide | 1.5 - 2.0 equiv | Electrophile (Iodides preferred) |

| Base | 2.0 - 3.0 equiv | Cesium Carbonate ( |

| Additive | 0.5 equiv | KI or TBAI (if using bromides/chlorides) |

| Solvent | DMF or MeCN | Polar Aprotic (High dielectric constant) |

Step-by-Step Protocol

-

Setup:

-

Prepare a suspension of

(3.0 equiv) in anhydrous DMF. Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility and softer cation, stabilizing the transition state). -

Add the fluorinated amine (1.0 equiv) and Alkyl Iodide (1.5 equiv).

-

-

Thermal Activation:

-

Standard: Heat to 60–80°C.

-

Microwave (Recommended): Seal in a microwave vial. Irradiate at 100–120°C for 30–60 minutes.

-

Why Microwave? Rapid heating minimizes the time window for the competing E2 elimination (HF loss) which often dominates under prolonged thermal heating.

-

-

Workup:

-

Dilute with water (5x reaction volume) to dissolve DMF.

-

Extract with

(Ether is preferred over DCM to avoid extracting DMF). -

Wash organics with LiCl (5% aq) to remove residual DMF.

-

Troubleshooting: The HF Elimination Pathway

When alkylating amines with

Figure 2: Competition between alkylation and HF elimination.

Prevention Strategy:

-

Avoid Strong Bases: Never use NaH, LDA, or KOtBu. These will strip the acidic proton

to the -

Solvent Switch: If elimination is observed in DMF, switch to Acetonitrile (MeCN) or HFIP (Hexafluoroisopropanol) . HFIP is protic but non-nucleophilic and can stabilize the leaving group, enhancing

character without enhancing basicity.

References

-

Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew.[1][2] Chem. Int. Ed.2017 .[3][4][5]

-

Titanium Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] J. Org. Chem.1990 , 55, 2552–2554.[4]

-

Fluorinated Amine Synthesis: Lui, N., et al. "Synthesis of Fluorinated Amines." Topics in Current Chemistry. 2012 .

-

Avoiding HF Elimination: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." J. Med. Chem.2018 , 61, 5822–5880.

Sources

- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. m.youtube.com [m.youtube.com]

- 3. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Advanced Peptide Coupling with (4,4-Difluoropiperidin-3-yl)acetic Acid Derivatives

Topic: Peptide coupling with (4,4-difluoropiperidin-3-yl)acetic acid derivatives Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers[1]

Abstract

The incorporation of fluorinated heterocycles into peptide backbones is a pivotal strategy in modern drug design, offering modulation of lipophilicity, metabolic stability, and pKa without significant steric perturbation. (4,4-Difluoropiperidin-3-yl)acetic acid represents a high-value scaffold that combines a conformationally restricted gamma-amino acid motif with the electronic tuning of a gem-difluoro group.[1] This guide addresses the specific synthetic challenges posed by this moiety—specifically the reduced nucleophilicity of the piperidine nitrogen and the steric environment of the C3-substituted acetic acid tail. We provide optimized protocols for both N-terminal and C-terminal chain extension, supported by mechanistic insights into the "fluorine effect" on reactivity.

Chemical Analysis & The "Fluorine Effect"

Structural Properties

The (4,4-difluoropiperidin-3-yl)acetic acid scaffold is a bifunctional building block.[1][2] Its reactivity is governed by two primary factors:

-

Inductive Effect: The gem-difluoro group at position 4 exerts a strong electron-withdrawing inductive effect ($ -I $) on the adjacent piperidine nitrogen.[1]

-

Basicity Modulation: While a typical piperidine secondary amine has a pKa of ~11.0, the 4,4-difluoro substitution lowers the pKa to approximately 8.2–8.5 [1].[1] This reduction renders the amine less protonated at physiological pH (beneficial for permeability) but significantly less nucleophilic during coupling reactions.[1]

Conformational Bias

The gauche effect associated with the C–F bonds and the steric bulk of the C3-acetic acid side chain favors specific chair conformations.[1] This rigidity can enhance the binding affinity of the final peptidomimetic but may impose kinetic barriers during the coupling transition state.

Reactivity Profile

-

Amine Center (N1): Reduced nucleophilicity requires high-activity coupling reagents (e.g., HATU, COMU) or pre-activated species (acid fluorides).[1]

-

Carboxyl Center (Side Chain): The carboxylic acid is

-positioned relative to the fluorines.[1] The inductive effect is attenuated by distance, making its reactivity comparable to standard glutamic or aspartic acid side chains.

Decision Matrix: Coupling Strategy

The following decision tree outlines the optimal reagent selection based on the specific coupling interface.

Figure 1: Decision matrix for selecting coupling conditions based on the role of the fluorinated scaffold.

Experimental Protocols

Protocol A: N-Acylation of the 4,4-Difluoropiperidine Moiety

Use this protocol when coupling a carboxylic acid (e.g., Fmoc-AA-OH) to the secondary amine of the scaffold.[1]

Rationale: Due to the lowered pKa (~8.5), the amine is less nucleophilic.[1] Weak coupling reagents (e.g., EDC, DIC without additives) often result in incomplete conversion or slow kinetics. HATU is preferred for its high reactivity.[1]

Materials:

-

Amine: (4,4-difluoropiperidin-3-yl)acetic acid derivative (e.g., methyl ester or resin-bound).[1]

-

Acid: Fmoc-Amino Acid (1.2 – 1.5 equivalents).[1]

-

Reagent: HATU (1.2 – 1.5 equivalents).[1]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

-

Solvent: DMF (anhydrous).[1]

Step-by-Step Procedure:

-

Pre-activation: Dissolve the Fmoc-Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (2.5 eq) to the pre-activation mixture. Stir for 1–2 minutes. Note: The solution should turn yellow (formation of the activated ester).[1]

-

Coupling: Add the pre-activated solution immediately to the vessel containing the 4,4-difluoropiperidine derivative (1.0 eq).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Optimization: If conversion is <90% by LCMS after 4 hours, microwave irradiation (50°C, 20W, 15 min) is highly effective for this scaffold [2].

-

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/HATU byproducts), sat. NaHCO3, and brine. Dry over MgSO4.[1][3]

Protocol B: Coupling to Sterically Hindered Acids (Acid Fluoride Method)

Use this protocol if the carboxylic acid partner is bulky (e.g., Aib, N-methyl amino acids).[1]